molecular formula C16H19NO2 B568877 4-Amino-3-methoxybenzeneethanamine-d4 CAS No. 74719-63-4

4-Amino-3-methoxybenzeneethanamine-d4

Cat. No.: B568877
CAS No.: 74719-63-4
M. Wt: 261.357
InChI Key: GLMWLELOJCRYRI-YQUBHJMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-methoxybenzeneethanamine-d4 (CAS 74719-63-4) is a deuterium-labeled derivative of 4-Amino-3-methoxybenzeneethanamine (unlabelled CAS 180149-06-8). Its molecular formula is C₁₆H₁₅D₄NO₂, with a molecular weight of 261.35 g/mol . The compound features four deuterium atoms replacing hydrogen at specific positions, as indicated by its SMILES notation: [2H]C([2H])(N)C([2H])([2H])c1ccc(OCc2ccccc2)c(OC)c1 . It is supplied as a neat (undiluted) material and is categorized as a stable isotope-labeled compound, primarily used in analytical chemistry as an internal standard for mass spectrometry (MS) or nuclear magnetic resonance (NMR) studies .

Properties

CAS No.

74719-63-4

Molecular Formula

C16H19NO2

Molecular Weight

261.357

IUPAC Name

1,1,2,2-tetradeuterio-2-(3-methoxy-4-phenylmethoxyphenyl)ethanamine

InChI

InChI=1S/C16H19NO2/c1-18-16-11-13(9-10-17)7-8-15(16)19-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12,17H2,1H3/i9D2,10D2

InChI Key

GLMWLELOJCRYRI-YQUBHJMPSA-N

SMILES

COC1=C(C=CC(=C1)CCN)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methoxybenzeneethanamine-d4 typically involves the introduction of deuterium into the molecular structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often require controlled environments to ensure the incorporation of deuterium at specific positions within the molecule .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process may include the use of specialized equipment and techniques to handle deuterated compounds safely and efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methoxybenzeneethanamine-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

4-Amino-3-methoxybenzeneethanamine-d4 has a wide range of applications in scientific research, including:

    Chemistry: Used as a stable isotope-labeled compound for tracing reaction pathways and studying reaction mechanisms.

    Biology: Employed in proteomics research to study protein structures and functions.

    Medicine: Utilized in the development of pharmaceuticals and diagnostic agents.

    Industry: Applied in the synthesis of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 4-Amino-3-methoxybenzeneethanamine-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, making it a valuable tool for studying biochemical processes and developing new therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Non-Deuterated Analog: 4-Amino-3-methoxybenzeneethanamine

The unlabelled form (CAS 180149-06-8) shares the same core structure but lacks deuterium substitution. Key differences include:

  • Molecular Weight : 257.35 g/mol (vs. 261.35 g/mol for the deuterated form) .
  • Applications: The non-deuterated compound is typically used in pharmacological or synthetic studies, whereas the deuterated version is employed in quantitative MS to correct for matrix effects or instrument variability .

Isotope-Labeled Analogues

Other isotope-labeled compounds, such as Aminomethanephosphonic Acid-¹³C,¹⁵N (CAS 170571-01-4) and 5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside-¹³C₂,¹⁵N (CAS 89332-50-3), serve similar analytical roles but differ in isotopic substitution patterns and applications:

Compound Isotopes Molecular Weight Primary Use
4-Amino-3-methoxybenzeneethanamine-d4 D₄ 261.35 MS/NMR internal standard
Aminomethanephosphonic Acid-¹³C,¹⁵N ¹³C, ¹⁵N Not provided Metabolic tracer studies
5-Aminoimidazole...-¹³C₂,¹⁵N ¹³C₂, ¹⁵N Not provided Isotopic dilution assays

Key Insight : Deuterium labeling is preferred for NMR due to its distinct spin properties, while ¹³C/¹⁵N labels are used in MS for enhanced fragmentation tracking .

Structurally Related Amines

4-(Dimethylamino)benzylamine Dihydrochloride (CAS Not Provided)

This compound features a dimethylamino group instead of methoxy and primary amino groups. Notable differences include:

  • Solubility: The dihydrochloride salt form enhances water solubility, unlike the free-base this compound .
  • Applications : Used in peptide synthesis and as a catalyst, whereas the deuterated compound is analytical-focused .
trans-1-Amino-3-fluoro-cyclobutanecarboxylic Acid (CAS 887354-48-5)

A fluorinated cyclic amine with distinct stereochemistry:

  • Structure: Cyclobutane ring with fluorine and amino groups.
  • Use : Primarily in medicinal chemistry for probing enzyme active sites, contrasting with the deuterated compound’s role in quantification .

Comparative Data Table: Structural and Functional Properties

Property This compound 4-(Dimethylamino)benzylamine Dihydrochloride Aminomethanephosphonic Acid-¹³C,¹⁵N
Molecular Formula C₁₆H₁₅D₄NO₂ C₉H₁₅Cl₂N₂ CH₆¹³C¹⁵NO₃P
Isotopic Label D₄ None ¹³C, ¹⁵N
Primary Application Analytical internal standard Synthetic intermediate Metabolic studies
Solubility Neat (lipid-soluble) Water-soluble (salt form) Not provided

Research Findings and Implications

  • Deuterium Isotope Effects: The D₄ substitution in this compound reduces metabolic degradation rates compared to the non-deuterated form, making it advantageous in pharmacokinetic studies .
  • Structural Flexibility: Unlike rigid cyclic amines (e.g., trans-1-Amino-3-fluoro-cyclobutanecarboxylic Acid), the linear structure of this compound allows broader compatibility with analytical matrices .
  • Synthetic Utility: The dimethylamino variant’s dihydrochloride salt is prioritized in synthesis due to stability, while the deuterated form’s neat format ensures purity in calibration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.